molecular formula C22H20N4O4 B2506440 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1112339-17-9

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2506440
CAS No.: 1112339-17-9
M. Wt: 404.426
InChI Key: DPWMHCWPTRGQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a potent, ATP-competitive, and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase. This compound has demonstrated high selectivity for CSF1R over other closely related kinases such as KIT, FLT3, and PDGFR, making it an invaluable tool for dissecting the specific roles of CSF1R signaling in physiological and pathological processes. The primary research applications for this inhibitor are in the fields of oncology and immunology, where it is used to investigate tumor microenvironments, particularly the role of tumor-associated macrophages (TAMs) which are dependent on CSF1R for their survival and proliferation. By inhibiting CSF1R, this compound can deplete TAMs and has shown efficacy in pre-clinical models of various cancers. Furthermore, it is used in the study of inflammatory diseases and neurological conditions where microglia, the CNS-resident macrophages reliant on CSF1R signaling, play a key role. The mechanism of action involves binding to the kinase domain of CSF1R, thereby blocking its autophosphorylation and subsequent downstream signaling pathways, including the MAPK and AKT pathways. This targeted inhibition allows researchers to precisely probe the contributions of CSF1R to disease pathogenesis and validate it as a therapeutic target. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-8-9-15(12-14(13)2)26-11-10-17(27)19(24-26)22-23-21(25-30-22)16-6-5-7-18(28-3)20(16)29-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWMHCWPTRGQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions One common method starts with the preparation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the dihydropyridazinone ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. The anticancer effects are attributed to the compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies

  • A study reported that related oxadiazole derivatives showed an IC50 value of less than 30 µM against human glioblastoma cells, indicating strong cytotoxic activity (source: PMC9963071).
  • Another investigation highlighted that modifications on the phenyl ring significantly influenced anticancer activity, suggesting that structure-activity relationships (SAR) play a crucial role in efficacy.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens.

Research Findings

  • In vitro studies have shown that derivatives of oxadiazole exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.
  • The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

  • An investigation into similar compounds revealed effective antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common bacterial strains.

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been explored through various experimental models.

Case Studies

  • A study demonstrated that related oxadiazole derivatives significantly reduced inflammation markers in animal models of arthritis.
  • Another research effort indicated that the compound could inhibit nitric oxide production in macrophages, further supporting its anti-inflammatory profile.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Oxadiazole Substituents on Pyridazinone/Pyrazoline Key Features
Target Compound : 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one C₂₂H₂₀N₄O₄ (estimated) ~404.4 (est.) 2,3-Dimethoxyphenyl 3,4-Dimethylphenyl Dihydropyridazinone core; electron-rich oxadiazole substituent
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one C₂₂H₂₀N₄O₄ 404.4 3,5-Dimethoxyphenyl 3,4-Dimethylphenyl Meta-methoxy orientation may alter electronic properties and solubility
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one C₂₀H₁₆FN₃O₃ 389.4 3,4-Dimethoxyphenyl 3-Fluorophenyl Fluorine substituent enhances lipophilicity and potential metabolic stability
1-(3,5-Dimethylphenyl)-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one C₂₂H₂₀N₄O₃ 388.4 4-Ethoxyphenyl 3,5-Dimethylphenyl Ethoxy group increases steric bulk compared to methoxy
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one C₂₂H₂₃N₃O₄ 393.4 3,4-Dimethoxyphenyl 3,4-Dimethylphenyl Pyrrolidinone core instead of dihydropyridazinone; altered ring strain

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Methoxy vs. Ethoxy Groups : The ethoxy substituent in may enhance metabolic stability compared to methoxy groups due to reduced susceptibility to oxidative demethylation. However, this could also reduce solubility in polar solvents .
  • Fluorine Substitution : The 3-fluorophenyl analog likely exhibits improved membrane permeability and binding affinity to hydrophobic targets (e.g., kinases or GPCRs) due to fluorine’s electronegativity and small atomic radius.
  • Positional Isomerism: The 2,3- vs. 3,5-dimethoxyphenyl groups (target vs.

Core Heterocycle Variations

  • Dihydropyridazinone vs. Pyrrolidinone: The pyrrolidinone derivative lacks the conjugated diene system of dihydropyridazinone, which may reduce redox activity but improve stability under acidic conditions.

Biological Activity

The compound 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a novel derivative of the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O4C_{21}H_{20}N_4O_4, with a molecular weight of 392.41 g/mol. The compound features a 1,2,4-oxadiazole ring fused with a dihydropyridazinone , which is known for enhancing biological activity through diverse mechanisms.

Biological Activity Overview

  • Anticancer Activity :
    • The oxadiazole moiety is recognized for its anticancer properties. Studies have shown that compounds containing this scaffold can inhibit various cancer cell lines by targeting key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • In vitro tests indicated that derivatives similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .
  • Mechanism of Action :
    • The compound likely exerts its anticancer effects through multiple pathways:
      • Inhibition of HDAC : This leads to increased acetylation of histones and transcriptional activation of tumor suppressor genes .
      • Induction of Apoptosis : Evidence suggests that it may enhance p53 expression and promote caspase-3 activity in cancer cells, facilitating programmed cell death .
  • Antimicrobial and Antioxidant Properties :
    • Research indicates that oxadiazole derivatives possess significant antimicrobial activities against various pathogens and exhibit antioxidant properties that can mitigate oxidative stress .

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation; induces apoptosis ,
AntimicrobialEffective against bacteria and fungi
AntioxidantReduces oxidative stress; scavenges free radicals

Table 2: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
1,2,4-Oxadiazole Derivative AMCF-715.63
1,2,4-Oxadiazole Derivative BA54910.38
Compound Under StudyMCF-7TBD

Case Studies

  • Case Study on Anticancer Efficacy :
    In a study examining the efficacy of various oxadiazole derivatives against breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like Tamoxifen. The mechanism involved modulation of apoptotic pathways leading to enhanced cell death .
  • Antioxidant Activity Assessment :
    A comparative study assessed the antioxidant capacity of several oxadiazole derivatives using DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, indicating its potential as an antioxidant agent .

Q & A

Q. Example Protocol :

  • Step 1 : React 2,3-dimethoxyphenyl nitrile with hydroxylamine HCl (EtOH, reflux, 12 h).
  • Step 2 : Couple the oxadiazole intermediate with 1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one using Pd(PPh₃)₄ catalyst in THF at 80°C .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., dihydropyridazinone NH at δ 10–12 ppm) and confirms substitution patterns.
  • FT-IR : Detects key functional groups (C=O stretch at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ peak).
  • X-ray Diffraction : Resolves bond angles/lengths in crystalline form, critical for confirming stereoelectronic effects .

Advanced: How can low yields in the final coupling step be optimized?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst Screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for improved cross-coupling efficiency.
  • Temperature Control : Gradual heating (60–80°C) reduces decomposition.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Advanced: How do electronic effects of substituents impact bioactivity?

  • Methoxy Groups : Electron-donating groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 inhibition).
  • Methyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility.
  • Oxadiazole Ring : Acts as a hydrogen-bond acceptor, critical for binding to kinases or proteases.
    Contradictory bioactivity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, temperature) or cellular uptake efficiency .

Advanced: How to resolve discrepancies in reported biological activity?

Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM).

Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy with Cl or F) to isolate pharmacophores.

Metabolic Stability Assays : Check for rapid degradation in liver microsomes, which may explain inconsistent in vitro/in vivo results .

Basic: What are the primary applications in medicinal chemistry?

The compound is explored for:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase or fungal lanosterol demethylase.
  • Anticancer Potential : Topoisomerase II inhibition or apoptosis induction via ROS generation.
  • Neuroprotective Effects : Modulation of NMDA receptors or acetylcholinesterase .

Advanced: How to analyze electronic distribution for reactivity predictions?

  • DFT Calculations : Use Gaussian or ORCA software to map HOMO/LUMO orbitals and identify nucleophilic/electrophilic sites.
  • Hammett Constants : Correlate substituent effects (σ values) with reaction rates (e.g., SNAr reactions at the oxadiazole ring).
  • XPS/NMR Shift Data : Validate charge distribution in solid-state or solution phases .

Basic: What safety precautions are required during synthesis?

  • Ventilation : Handle volatile solvents (MeOH, CH₂Cl₂) in fume hoods.
  • PPE : Use nitrile gloves and goggles to avoid skin/eye contact with hydroxylamine or palladium catalysts.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How to design derivatives for improved pharmacokinetics?

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP >5.
  • Prodrug Strategies : Mask acidic/basic groups with esters or amides for enhanced oral bioavailability.
  • CYP450 Profiling : Avoid substituents prone to rapid oxidation (e.g., unsubstituted thiophenes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.